Imidazo[1,5,4-cd]benzimidazole
Description
Structure
2D Structure
Properties
CAS No. |
209-80-3 |
|---|---|
Molecular Formula |
C8H5N3 |
Molecular Weight |
143.15 g/mol |
IUPAC Name |
2,4,6-triazatricyclo[5.3.1.04,11]undeca-1(11),2,5,7,9-pentaene |
InChI |
InChI=1S/C8H5N3/c1-2-6-8-7(3-1)10-5-11(8)4-9-6/h1-5H |
InChI Key |
DRFOHECVAKERJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)N=CN3C=N2 |
Origin of Product |
United States |
Chemical Modifications and Derivatization Strategies of Imidazo 1,5,4 Cd Benzimidazole
Functionalization at Peripheral Positions of the Fused Ring System
The reactivity of the imidazo[1,5,4-cd]benzimidazole system allows for functionalization at its peripheral carbon and nitrogen atoms. Electrophilic substitution reactions are common for introducing a variety of functional groups. For instance, the nitration of 1-methyl-2-aminobenzimidazole, a related benzimidazole (B57391) derivative, occurs at the 5- and 6-positions of the benzene (B151609) ring. longdom.org Similarly, bromination of 2-amino-1-methylbenzimidazole (B158349) can lead to mono-, di-, and tri-bromo substituted products at the 4-, 5-, and 6-positions under different conditions. longdom.org
Nucleophilic substitution is another key strategy, particularly for introducing substituents at the 2-position of the benzimidazole ring system. longdom.org The replacement of a chlorine atom at the 2-position with various amines is a widely used method. longdom.org Additionally, sulfur-containing groups at the 2-position can be displaced by amino groups, a method useful for synthesizing derivatives that are not accessible through chloro-intermediates. longdom.org
These functionalization reactions provide a foundational toolkit for modifying the electronic properties and steric profile of the this compound core, thereby influencing its chemical behavior and potential applications.
Introduction of Heterocyclic and Aromatic Substituents
The introduction of heterocyclic and aromatic moieties onto the this compound scaffold is a powerful strategy to modulate its properties. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in this regard. These reactions enable the formation of C-C bonds between the fused ring system and various aryl or heteroaryl boronic acids. nih.gov This methodology has been successfully applied to unprotected nitrogen-rich heterocycles, including benzimidazoles, allowing for the synthesis of a wide range of substituted derivatives under mild conditions. nih.gov
For instance, 2-aryl-1H-benzimidazole derivatives can be synthesized by reacting 3,4-diaminobenzoic acid or its ester with various benzaldehydes. chemrxiv.orgchemrxiv.org The condensation of o-phenylenediamines with furan (B31954) carbaldehyde derivatives also yields 2-substituted benzimidazoles. chemrxiv.org Furthermore, the synthesis of 1,5-disubstituted benzimidazoles has been achieved through cross-coupling reactions to incorporate various 5-amino-pyrimidine, -pyrazine, -pyridine, or -aryl substituents. nih.gov
The strategic introduction of these aromatic and heterocyclic rings can significantly impact the electronic structure, solubility, and intermolecular interactions of the resulting compounds. rsc.org For example, substituting the N1 position of a benzimidazole ring with a phenyl or tert-butyl phenyl group can extend conjugation and increase steric hindrance, respectively. rsc.org
| Coupling Reaction | Reactants | Substituent Introduced | Reference |
| Suzuki-Miyaura | Halogenated this compound, Aryl/Heteroaryl boronic acid | Aryl or Heteroaryl group | nih.gov |
| Condensation | o-Phenylenediamine derivative, Aromatic aldehyde | Aromatic group at C2-position | chemrxiv.orgchemrxiv.org |
| Cross-Coupling | 5-Bromobenzimidazole, Amino-substituted heterocycle/aryl boronic acid | Heterocyclic or Aryl group at C5-position | nih.gov |
Side-Chain Elaboration and Linker Integration
The elaboration of side chains and the integration of linkers are crucial for fine-tuning the properties of this compound derivatives and for their conjugation to other molecules. These modifications can influence factors such as solubility, steric hindrance, and biological activity. nih.gov
A variety of side chains can be introduced at different positions of the fused ring system. For example, in a series of imidazo[1,5-a] Current time information in Bangalore, IN.mdpi.combenzodiazepine (B76468) esters, varying the ester side chain at the 3-position and the substituent at the 8-position had a significant impact on their binding affinities. nih.gov The synthesis of these derivatives often involves multi-step sequences, including the initial formation of the core ring system followed by the attachment and modification of the side chains. nih.gov
| Modification Strategy | Example Reaction | Functional Group/Linker | Purpose | Reference |
| Side-Chain Variation | Esterification with different alcohols | Varied ester groups | Tune biological affinity | nih.gov |
| Side-Chain Elaboration | Hydrolysis of a nitrile to a carboxylic acid, followed by amidation | Amido side chains | Introduce functional groups | nih.gov |
| Linker Integration | N-alkylation with a functionalized alkyl halide | Alkyl linker with a terminal functional group | Connect to other molecules | nih.gov |
Development of this compound Analogues with Tunable Properties
The development of this compound analogues with tunable properties is driven by the systematic variation of substituents on the core scaffold. The electronic and steric nature of these substituents plays a critical role in modulating the photophysical, electronic, and biological properties of the resulting molecules.
Structure-activity relationship (SAR) studies on benzimidazole derivatives have shown that substitutions at the N1, C2, C5, and C6 positions significantly influence their biological activities. nih.gov For example, in a study of 1,5-disubstituted benzimidazoles, electron-donating groups on the aryl ring at the 1-position increased cardiomyogenesis, while electron-withdrawing groups diminished this effect. nih.gov Similarly, the introduction of different substituents at the 8-position of imidazo[1,5-a] Current time information in Bangalore, IN.mdpi.combenzodiazepines, such as halogens, nitro, or azido (B1232118) groups, led to a range of affinities and selectivities for benzodiazepine receptor subtypes. nih.gov
The photophysical properties can also be tuned. For instance, imidazo[1,5-a]pyridine (B1214698)–benzilimidazole conjugated fluorophores exhibit different emission colors and quantum yields depending on the substituents on the benzilimidazole ring. rsc.org The introduction of a tert-butyl group, for example, can increase solubility and steric hindrance, affecting the aggregation-induced emission properties. rsc.org
| Substituent Position | Type of Substituent | Effect on Property | Reference |
| N1-position (Aryl ring) | Electron-donating (e.g., alkoxyphenyl) | Increased cardiomyogenesis | nih.gov |
| N1-position (Aryl ring) | Electron-withdrawing | Diminished cardiomyogenesis | nih.gov |
| 8-position | Halogens | Enhanced affinity and selectivity at DI receptors | nih.gov |
| N1-position (Benzilimidazole) | Phenyl ring | Extended conjugation, increased ICT | rsc.org |
| N1-position (Benzilimidazole) | tert-Butyl group | Increased solubility and steric hindrance | rsc.org |
Chemo-, Regio-, and Stereoselective Derivatization Methodologies
Achieving chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex this compound derivatives. Various synthetic strategies have been developed to control the outcome of derivatization reactions.
Regioselectivity: The regioselective synthesis of substituted benzimidazoles is often challenging due to the potential for multiple reaction sites. For instance, the derivatization of the benzimidazole ring at the 5- or 6-position can result in a mixture of regioisomers. nih.gov To overcome this, specific synthetic routes have been developed. For example, a regioselective synthesis of 5- and 6-methoxysubstituted benzimidazole derivatives of ZSTK474 was achieved, allowing for the specific evaluation of each isomer's biological activity. nih.gov Similarly, regioselective syntheses of imidazo[1,5-a]quinoxalines and pyrrolo[1,2-a]imidazoles have been reported, often utilizing specific reaction conditions or directing groups to control the position of substitution. rsc.orgrsc.org
Chemoselectivity: Chemoselectivity is crucial when multiple reactive functional groups are present in the molecule. For example, in the synthesis of complex benzimidazole derivatives, protecting groups are often employed to prevent unwanted side reactions. The choice of reaction conditions, such as temperature and catalysts, can also influence which functional group reacts.
Stereoselectivity: Stereoselective reactions are essential for creating chiral this compound derivatives with specific three-dimensional arrangements. While specific examples for the this compound core are not detailed in the provided context, stereoselective reactions with related imine-containing compounds, such as aldol (B89426) reactions, allylations, and aziridinations, have been developed to produce optically active products. psu.edu These methodologies could potentially be adapted for the stereoselective derivatization of the this compound scaffold.
Computational and Theoretical Investigations of Imidazo 1,5,4 Cd Benzimidazole
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic characteristics and reactivity of a molecule. It primarily involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability, with a larger gap generally implying higher kinetic stability and lower chemical reactivity. nih.gov
In studies of related donor-π-acceptor (D–π–A) fluorophores containing benzimidazole (B57391) and imidazo[1,5-a]pyridine (B1214698) moieties, Density Functional Theory (DFT) calculations are routinely used to map the electron density of these orbitals. rsc.org For instance, in many such systems, the HOMO is localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting portion. frontiersin.org This separation of FMOs is characteristic of intramolecular charge transfer (ICT) compounds. rsc.org The distribution of these orbitals provides insight into the molecule's photophysical properties. researchgate.net
For example, DFT calculations on 5H-Benzo[d]Benzo mdpi.commdpi.comImidazo[2,1-b] rsc.orgCurrent time information in Berlin, DE.Thiazine derivatives showed that the HOMO and LUMO were well-separated, a feature that makes them suitable as bipolar host materials in OLEDs. frontiersin.org
Table 1: Representative FMO Energies for Related Imidazole-Based Compounds
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| CzBBIT | -5.49 | -1.19 | 4.30 | frontiersin.org |
| 2CzBBIT | -5.23 | -1.31 | 3.92 | frontiersin.org |
| 1-benzyl-2-phenyl-1H-benzimidazole (A4) | -6.27 | -2.71 | 3.56 | biointerfaceresearch.com |
| 1-benzyl-2-phenyl-1H-benzimidazole (A5) | -6.05 | -3.03 | 3.02 | biointerfaceresearch.com |
Note: Data is for illustrative purposes from related but different molecular systems. CzBBIT and 2CzBBIT are derivatives of 5H-Benzo[d]Benzo mdpi.commdpi.comImidazo[2,1-b] rsc.orgCurrent time information in Berlin, DE.Thiazine.
Quantum Chemical Calculations for Prediction of Reactivity and Stability
Quantum chemical calculations provide key descriptors that predict a molecule's reactivity and stability. These global reactivity descriptors are derived from FMO energies and include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω).
Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. A higher value of η indicates greater stability. nih.gov
Chemical Potential (μ) indicates the tendency of electrons to escape from a system.
Global Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. nih.govbiointerfaceresearch.com
For a series of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, DFT calculations showed that the introduction of nitro (NO2) substituents significantly lowered the energy gap and increased the electrophilicity index, indicating they are good electron acceptors. biointerfaceresearch.com Conversely, other substituents can turn related molecules into good electron donors. biointerfaceresearch.com In studies of an imidazo[1,2-a]pyrimidine-Schiff base derivative, a high electrophilicity index suggested a strong tendency for electrophilic reactions, while a lower chemical hardness pointed to increased reactivity. nih.gov These descriptors are invaluable for understanding the interactive behavior of the molecule. nih.gov
Table 2: Calculated Reactivity Descriptors for a 1-benzyl-2-phenyl-1H-benzimidazole Derivative (A4)
| Parameter | Value (eV) | Interpretation | Source |
|---|---|---|---|
| Chemical Potential (μ) | -4.49 | Good electron acceptor | biointerfaceresearch.com |
| Chemical Hardness (η) | 1.78 | Relatively reactive | biointerfaceresearch.com |
Conformational Analysis and Molecular Dynamics Simulations of Imidazo[1,5,4-cd]benzimidazole Derivatives
Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the flexibility of molecules and their interactions with their environment over time. These methods are particularly useful in drug design and materials science.
For example, MD simulations were performed on 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (B2756460) derivatives, which are antagonists of the CRF-1 receptor. nih.gov These simulations provided insights into the stability of the ligand-protein complex, showing that the key interactions, such as hydrogen bonds with specific amino acid residues like Glu196, remained stable throughout the simulation. nih.gov Such studies help to validate docking poses and understand the dynamic behavior of a potential drug candidate at its target site. nih.gov
In the study of D–π–A fluorophores, the conformation, particularly the twist in the molecular geometry, is critical. Replacing a flexible phenyl group with a more rigid fluorene (B118485) ring can reduce conformational flexibility, which in turn can enhance fluorescence quantum yield in the solid state by restricting intramolecular mobility. rsc.org Steric hindrance, for instance from a bulky tert-butyl group, can also influence molecular conformation and properties like solubility. rsc.org
Prediction of Spectroscopic Signatures (NMR, UV-Vis, IR) via Computational Models
Computational models, primarily based on DFT, are widely used to predict spectroscopic signatures, which can then be compared with experimental data to confirm molecular structures.
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. beilstein-journals.org For various benzimidazole and imidazo[1,2-a]pyrimidine (B1208166) derivatives, a reasonable agreement between experimental and theoretical chemical shifts has been achieved, validating the assigned structures. nih.govmdpi.com
Table 3: Comparison of Experimental and Theoretical 13C NMR Chemical Shifts (ppm) for an Imidazo[1,2-a]pyrimidine Derivative
| Carbon Atom | Experimental Shift (ppm) | Theoretical Shift (ppm) | Source |
|---|---|---|---|
| Imine (N=CH) | 155.89 | 151.15 | nih.gov |
| Pyrimidine C1 | 150.18 | 153.52 | nih.gov |
| Pyrimidine C2 | 131.09 | 136.01 | nih.gov |
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. mdpi.com These calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). Studies on boron-centered spiro compounds with imidazo[1,5-a]pyridine ligands and on benzimidazole derivatives have shown a good match between experimental and TD-DFT simulated spectra, helping to elucidate the electronic transitions responsible for the observed colors and photophysical properties. mdpi.combiointerfaceresearch.comsemanticscholar.org
IR Spectroscopy: DFT calculations can also predict vibrational frequencies. The calculated IR spectrum is often compared with the experimental FT-IR spectrum to assign vibrational modes to specific functional groups. This has been successfully applied to confirm the structures of novel 4-(aryl)-benzo mdpi.commdpi.comimidazo[1,2-a]pyrimidine-3-carbonitriles and other benzimidazole derivatives. mdpi.combiointerfaceresearch.com Recent advancements even integrate machine learning with first-principles calculations to predict IR spectra for complex systems at finite temperatures with high accuracy. arxiv.org
Elucidation of Reaction Mechanisms Through Density Functional Theory (DFT)
DFT is a powerful tool for investigating the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction and determine the most likely mechanism.
This approach was used to clarify the unexpected formation of certain imidazole-fused 1,4-benzoxazepines. acs.org DFT calculations helped to explore potential mechanisms, including a series of intermolecular O-to-N-propargyl transfer reactions followed by a 7-exo-dig cyclization. acs.org The calculations indicated that a mechanism involving the initial deprotonation of the benzimidazole nitrogen was energetically more favorable than alternative pathways. acs.org Such studies are essential for understanding reaction outcomes and for designing new synthetic routes.
Advanced Spectroscopic and Structural Characterization of Imidazo 1,5,4 Cd Benzimidazole and Its Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex heterocyclic compounds like imidazo[1,5,4-cd]benzimidazole and its analogues. ipb.pt Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, while advanced 2D NMR techniques establish connectivity between atoms, allowing for complete structural assignment.
Detailed analysis of ¹H and ¹³C NMR spectra is fundamental. Chemical shifts (δ) are indicative of the electronic environment of the protons and carbons, while coupling constants (J) reveal the connectivity and spatial relationships between neighboring nuclei. researchgate.net For fused heterocyclic systems, the complexity of the spectra often necessitates the use of advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to resolve overlapping signals and establish long-range correlations. ipb.pt For instance, the HMBC experiment is particularly useful for identifying connectivities between protons and carbons separated by two or three bonds, which is essential for mapping the fused ring system. ipb.pt
In the study of imidazo[1,2-a]benzimidazoles, a related class of fused heterocycles, ¹H and ¹³C NMR data were instrumental in determining the predominant tautomeric form in solution. semanticscholar.org Similarly, for this compound, NMR would be crucial in confirming the position of the N-H proton. The use of ¹⁵N NMR, although less common, can provide direct information about the nitrogen atoms within the heterocyclic framework, further aiding in structural elucidation and tautomeric analysis. rsc.org The chemical shifts of the imidazole (B134444) and benzimidazole (B57391) portions of the molecule are influenced by the fusion of the rings and the nature of any substituents present.
Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for a substituted benzo scispace.comresearchgate.netimidazo[1,2-a]pyrimidine (B1208166), an analogue that shares a similar fused core. The data illustrates the typical chemical shift ranges for protons and carbons in such systems.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 4 | - | 154.2 |
| 6 | 6.45 (d, J = 8.6 Hz) | 102.1 |
| 7 | 6.84 (d, J = 8.6 Hz) | 106.3 |
| 8 | - | 118.6 |
| 9 | - | 137.8 |
| Phenyl-H | 7.43-7.55 (m) | 126.9, 128.0, 129.7, 136.9 |
| OCH₃ | 3.11 (s), 4.06 (s) | 55.3, 56.6 |
Single Crystal X-ray Diffraction Analysis for Solid-State Structural Determination
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecular geometry and crystal packing of this compound and its analogues. nih.gov
For fused heterocyclic systems, X-ray diffraction can confirm the planarity of the ring system and reveal details about intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.com These interactions are crucial in understanding the solid-state properties of the material. In a study of a related N-fused heterocycle, X-ray diffraction analysis provided crucial information on the supramolecular interactions that dictate the optoelectronic properties of the material. rsc.org
The crystallographic data obtained for this compound would include the crystal system, space group, and unit cell dimensions. Key structural parameters such as the C-N and C-C bond lengths within the fused rings, as well as the bond angles, would be determined with high precision. This information is invaluable for validating theoretical calculations and understanding the electronic distribution within the molecule.
The table below presents typical crystallographic data for a related heterocyclic compound, illustrating the type of information obtained from a single crystal X-ray diffraction study.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 11.987(5) |
| α (°) | 90 |
| β (°) | 109.34(3) |
| γ (°) | 90 |
| Volume (ų) | 1768.9(12) |
| Z | 4 |
Mass Spectrometric Fragmentation Pathways for Molecular Fingerprinting
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. researchgate.net The fragmentation pattern observed in the mass spectrum, often induced by electron impact (EI), serves as a molecular fingerprint and provides valuable structural information. scispace.comresearchgate.net
The fragmentation of benzimidazole derivatives typically involves characteristic losses of small molecules such as HCN. journalijdr.com For this compound, the fragmentation pathways would likely involve the sequential loss of HCN from the imidazole and benzimidazole rings, leading to a series of characteristic fragment ions. The molecular ion peak [M]⁺ would be expected to be prominent, confirming the molecular weight of the compound. The fragmentation pattern can be used to distinguish between different isomers and to identify the presence of specific substituents. researchgate.net
A detailed analysis of the fragmentation pathways can help to confirm the connectivity of the fused ring system. The relative abundance of the fragment ions can provide insights into the stability of different parts of the molecule.
The table below outlines a plausible fragmentation pathway for a generic benzimidazole derivative, highlighting the characteristic losses observed in mass spectrometry.
| m/z | Proposed Fragment | Neutral Loss |
|---|---|---|
| [M]⁺ | Molecular Ion | - |
| [M - 27]⁺ | Loss of HCN | HCN |
| [M - 28]⁺ | Loss of C₂H₂ | C₂H₂ |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
The IR spectrum of this compound would be expected to show a characteristic N-H stretching vibration in the region of 3200-3400 cm⁻¹, confirming the presence of the amine proton. researchgate.net The C=N and C=C stretching vibrations of the fused aromatic rings would appear in the 1500-1650 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic protons are typically observed around 3000-3100 cm⁻¹. researchgate.net
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. rsc.org The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. acs.org In a study of benzimidazole-2-thione, polarized IR spectra of single crystals and Raman spectra of polycrystalline samples were used to assign the majority of the vibrational modes. tandfonline.com
The table below lists some of the characteristic IR and Raman vibrational frequencies for benzimidazole and its derivatives, which would be relevant for the analysis of this compound.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | ~3200-3400 | - |
| C-H Stretch (aromatic) | ~3050 | ~3060 |
| C=N Stretch | ~1620 | ~1625 |
| C=C Stretch (ring) | ~1590 | ~1595 |
Electronic Absorption and Emission Spectroscopy for Photophysical Properties Assessment
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of molecules, providing insights into their electronic transitions and excited state behavior. beilstein-archives.org Fused aromatic systems like this compound are often fluorescent, and their photophysical properties are of interest for applications in materials science. researchgate.net
The UV-Vis absorption spectrum of this compound would be expected to show multiple absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated system. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. nih.gov
Fluorescence spectroscopy provides information about the emission properties of the molecule after it has been excited by light. The emission spectrum, Stokes shift (the difference between the absorption and emission maxima), and fluorescence quantum yield are key parameters that characterize the emissive properties of a compound. beilstein-archives.org These properties are influenced by the molecular structure and the solvent environment. researchgate.net
The table below presents representative photophysical data for a fused benzimidazole derivative, illustrating the type of information obtained from electronic spectroscopy.
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| DCM | 350 | 450 | 100 | 0.60 |
| MeCN | 348 | 445 | 97 | 0.55 |
| THF | 349 | 448 | 99 | 0.58 |
Elucidation of Structure Activity Relationships Sar in Imidazo 1,5,4 Cd Benzimidazole Scaffolds
Design Principles for Modulating Molecular Interactions and Intrinsic Activity
The design of imidazo[1,5,4-cd]benzimidazole derivatives is guided by principles aimed at optimizing interactions with biological targets and fine-tuning their intrinsic activity. The benzimidazole (B57391) core, being a bioisostere of natural nucleotides, provides a privileged scaffold for interacting with various biopolymers. nih.govijpsjournal.com Its aromatic and heterocyclic nature allows for a range of interactions including hydrogen bonding, π–π stacking, and metal ion coordination. researchgate.netnih.gov
Key design strategies often involve:
Hybridization: Combining the this compound scaffold with other pharmacophores can lead to synergistic effects, reduced side effects, and minimized drug resistance. nih.gov
Conformational Restriction: Introducing conformational constraints, such as through the incorporation of ring systems, can lock the molecule into a bioactive conformation, enhancing its affinity for the target. nih.gov
Modulation of Physicochemical Properties: Altering substituents to control properties like lipophilicity and water solubility is a common strategy to improve pharmacokinetic profiles. nih.gov For instance, in a series of 1,5-disubstituted benzimidazoles, modifications were made to improve water solubility and potency. nih.gov
The intrinsic activity of these compounds can be modulated by introducing specific functional groups. For example, in the context of phosphodiesterase 10A (PDE10A) inhibitors, optimization studies focused on improving both inhibitory activity and reducing P-glycoprotein (P-gp) liability to enhance brain penetration. nih.gov
Positional and Substituent Effects on Binding Affinity and Mechanistic Pathways
The position and nature of substituents on the this compound scaffold have a profound impact on binding affinity and the underlying mechanistic pathways. SAR studies have consistently shown that substitutions at various positions of the benzimidazole ring significantly influence biological activity. nih.govnih.gov
N1-Position: Substitution at the N1 position of the benzimidazole ring has been shown to be critical for anti-inflammatory activity. nih.gov For example, the presence of polar substituents at the 1-position can enhance binding affinity. nih.gov In a study on 1,5-disubstituted benzimidazoles, substitution with electron-donating groups on the aryl ring at the 1-position increased cardiomyogenesis, while electron-withdrawing groups diminished this effect. nih.gov
C2-Position: The C2 position is a common site for modification. For instance, substitution with a 4-methoxyphenyl (B3050149) group at the C2-position of an imidazole (B134444) nucleus favored anti-inflammatory activity. nih.gov
C5 and C6-Positions: Substitutions at the C5 and C6 positions also play a significant role. For example, a 5-carboxamide or sulfamoyl substitution on the benzimidazole ring can lead to cannabinoid receptor antagonism. nih.gov In a study on imidazo[1,2-a]pyrazine (B1224502) derivatives, a 4-methoxyphenyl group at the C6 position showed superior cytostatic activity compared to an unsubstituted phenyl group. nih.gov
The mechanism of action can also be influenced by these substitutions. For example, resistance to benzimidazole anthelmintics in Haemonchus contortus has been associated with a loss of high-affinity tubulin receptors. nih.gov
Table 1: Positional and Substituent Effects on Biological Activity
| Position of Substitution | Substituent Type | Effect on Activity | Reference |
|---|---|---|---|
| N1 | Electron-donating groups | Increased cardiomyogenesis | nih.gov |
| N1 | Polar substituents | Enhanced binding affinity | nih.gov |
| C2 | 4-methoxyphenyl | Favored anti-inflammatory activity | nih.gov |
| C5/C6 | Carboxamide/sulfamoyl | Cannabinoid receptor antagonism | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. ijpsr.com This approach is instrumental in predicting the activity of novel derivatives and guiding the design of more potent molecules.
For benzimidazole derivatives, 2D and 3D-QSAR models have been developed to identify key structural features responsible for their biological effects. nih.gov These models often use various molecular descriptors, such as topological, electronic, and steric parameters, to correlate with activity.
In one study on benzimidazole analogues with antimicrobial activity, a QSAR model was developed with a squared correlation coefficient (r²) of 0.6773 and a predictive r² for external validation of 0.7150. ijpsr.com The model indicated a positive correlation between activity and descriptors like Topological Polar Surface Area (TPSA) and the number of H-bond acceptors. ijpsr.com
Another 3D-QSAR study on benzimidazole derivatives as farnesoid X receptor (FXR) agonists yielded a model with a high correlation coefficient (R²) of 0.8974 for the training set and good predictive power (Q²) of 0.7559 for the test set. researchgate.net
Table 2: QSAR Model Statistics for Benzimidazole Derivatives
| Study Focus | Model Type | r² / R² | q² / Q² | Key Descriptors | Reference |
|---|---|---|---|---|---|
| Antimicrobial Activity | 2D-QSAR | 0.6773 | 0.7150 | TPSA, H-bond acceptors | ijpsr.com |
| FXR Agonists | 3D-QSAR | 0.8974 | 0.7559 | Hydrophobic features, aromatic rings | researchgate.net |
| CRF-1 Antagonists | 2D-QSAR | 0.8039 | 0.6311 | T_N_O_6, T_2_N_6, chi1 | nih.gov |
Pharmacophore Modeling and Ligand-Based Design Approaches
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for a molecule to exert a specific biological activity. ijpsjournal.comresearchgate.net This model can then be used as a 3D query to screen virtual libraries for new compounds with the desired activity.
For benzimidazole derivatives, pharmacophore models have been successfully generated to understand their interaction with various targets. A study on farnesoid X receptor (FXR) agonists identified a five-feature pharmacophore hypothesis (HHHRR) consisting of three hydrophobic features (H) and two aromatic rings (R) as the best model. researchgate.net
Ligand-based design often complements pharmacophore modeling. This approach utilizes the knowledge of known active ligands to design new molecules. For example, by analyzing the SAR of a series of 1H-imidazo[4,5-c]quinolin-4-amine derivatives as A3 adenosine (B11128) receptor positive allosteric modulators, new analogues were synthesized to delineate the structural requirements for allosteric versus orthosteric interactions. nih.gov
Molecular docking studies are frequently used in conjunction with pharmacophore modeling to predict the binding orientation of ligands within the active site of a target protein. researchgate.netnih.gov This provides valuable insights into the specific interactions that govern binding affinity and selectivity, further guiding the design of novel this compound derivatives.
Molecular Interactions and Mechanistic Investigations of Imidazo 1,5,4 Cd Benzimidazole with Biological Targets
Enzyme Inhibition Mechanisms (e.g., protein kinases, topoisomerases, cyclooxygenases, tubulin polymerization)
Imidazo[1,5,4-cd]benzimidazole derivatives have demonstrated a broad spectrum of enzyme inhibitory activities, which are central to their potential as therapeutic agents, particularly in oncology.
Protein Kinases: The protein kinase family is a major target for anticancer drug development. chemicalbook.com The benzimidazole (B57391) scaffold is a key component in many bioactive molecules that act as protein kinase inhibitors. chemicalbook.com These compounds can target various kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival. scirp.org For instance, certain benzimidazole derivatives have been designed as potent and selective inhibitors of Akt (Protein Kinase B), a key mediator of the PI3K/Akt pathway. scirp.org Hyperactivation of the Akt signaling cascade is a driver in many cancers. scirp.org Molecular docking studies have been employed to design novel benzimidazole derivatives that can act as selective ATP-competitive inhibitors of Akt kinase. scirp.org Additionally, some 2-aminobenzimidazoles have been identified as selective inhibitors of NF-κB activation induced by protein kinase C (PKC) pathway activators. nih.gov Furthermore, certain benzimidazole and (halogenated)benzylidene-benzohydrazide hybrids have been designed as multi-kinase inhibitors, showing activity against targets like EGFR and HER2. mdpi.com
Topoisomerases: DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. nih.govesisresearch.org Several benzimidazole derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. esisresearch.orgesisresearch.org These compounds can act as "poisons," stabilizing the transient cleavable complex between the enzyme and DNA, which leads to DNA strand breaks and ultimately cell death. esisresearch.org For example, 2'-(4-Ethoxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazole (Hoechst 33342) is a known inhibitor of topoisomerase I and II. esisresearch.org Another derivative, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA), has been shown to be a selective inhibitor of human and E. coli DNA topoisomerase I. nih.gov Interestingly, DMA and Hoechst 33342 demonstrated inhibitory activity against camptothecin-resistant mutant human topoisomerases I. nih.gov Some novel benzimidazole-triazole hybrids have also been developed as topoisomerase I inhibitors, with compounds 4b and 4h showing significant potency. acs.org
Cyclooxygenases (COX): Cyclooxygenase enzymes, particularly COX-2, are important targets for anti-inflammatory and cancer therapies. Novel benzo nih.govnih.govimidazo[1,2-a]pyrimidine (B1208166) derivatives have been designed as selective COX-2 inhibitors. nih.gov These compounds often feature a tricyclic benzimidazole central core and a pharmacophore group that fits into the secondary hydrophobic pocket of the COX-2 active site, conferring selectivity. nih.gov For example, compound 5a from a series of 2,4-diphenylbenzo nih.govnih.govimidazo[1,2-a]pyrimidines exhibited high potency and selectivity for COX-2. nih.gov
Tubulin Polymerization: The microtubule network, composed of tubulin polymers, is a critical component of the cytoskeleton and the mitotic spindle, making it an attractive target for anticancer drugs. Benzimidazole derivatives have been extensively studied as tubulin polymerization inhibitors. researchgate.netnih.gov A series of imidazo[1,5-a]pyridine-benzimidazole hybrids were found to inhibit microtubule assembly in human breast cancer cells. nih.gov Specifically, compounds 5d and 5l showed significant cytotoxic activity and were found to bind to the colchicine (B1669291) binding site of tubulin through molecular docking simulations. nih.gov Another study reported a new class of benzimidazole derivatives, with compounds 7n and 7u demonstrating the highest cytotoxicity and inhibiting tubulin polymerization with an IC50 value of 5.05 ± 0.13 μM for compound 7n . nih.gov
| Compound/Derivative Class | Target Enzyme | Key Findings | IC50/GI50 Values | Reference |
|---|---|---|---|---|
| Imidazo[1,5-a]pyridine-benzimidazole hybrids (5d, 5l) | Tubulin Polymerization | Effectively inhibited microtubule assembly; bind to colchicine site. | 5d: 3.25 μM, 5l: 1.71 μM | nih.gov |
| Benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives (5a) | Cyclooxygenase-2 (COX-2) | Showed high potency and selectivity for COX-2 inhibition. | Not specified | nih.gov |
| 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA) | Topoisomerase I | Selective inhibitor of human and E. coli DNA topoisomerase I. | Not specified | nih.gov |
| Benzimidazole-triazole hybrids (4b, 4h) | Topoisomerase I | Potent agents against A549 cell line. | 4b: 7.34 ± 0.21 μM, 4h: 4.56 ± 0.18 μM (A549 cells) | acs.org |
| Benzimidazole derivative (7n) | Tubulin Polymerization | Dose-dependently arrested the G2/M phase of the cell cycle. | 5.05 ± 0.13 μM | nih.gov |
Receptor Binding Profiling and Ligand-Receptor Interaction Studies
The interaction of this compound derivatives with specific receptors is a key aspect of their pharmacological activity. Detailed binding studies help to understand their selectivity and mechanism of action at the molecular level.
One area of investigation has been the Corticotropin-Releasing Factor-1 (CRF-1) receptor, a potent drug target for stress-related disorders. semanticscholar.org A study on 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (B2756460) derivatives identified their potential as CRF-1 receptor antagonists. semanticscholar.org Molecular docking and dynamics simulations revealed that these compounds have a high binding affinity for the CRF-1 receptor. semanticscholar.org For instance, compound B18 (9-chloro-6-(1-(difluoromethoxy)-2,2,2-trifluoroethyl)-1-(4-methoxy-2-methylphenyl)-1,2,3,4-tetrahydrobenzo nih.govnih.govimidazo[1,2-a]pyrimidine) exhibited the highest docking score, forming hydrogen bonds with residues Glu196 and Arg5, and a π-cation interaction with Arg283. nih.govsemanticscholar.org The nitrogen of the benzimidazole nucleus was found to be crucial for hydrogen bond formation, enhancing the binding affinity. semanticscholar.org
In another study, imidazo[1,2-a]pyrazines, which are structurally related to the this compound core, were identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8. nih.gov This highlights the potential for this class of compounds to interact with ionotropic glutamate (B1630785) receptors. nih.gov Furthermore, 1H-benzo[d]imidazoles have been explored as positive allosteric modulators of the α1β2γ2 GABA-A receptor, mimicking the steroelectronic properties of the imidazo[1,2-a]pyridine (B132010) scaffold to interact with the α1/γ2 interface. acs.org
| Compound/Derivative Class | Target Receptor | Key Interactions | Binding Affinity/Potency | Reference |
|---|---|---|---|---|
| 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives (e.g., B18) | Corticotropin-Releasing Factor-1 (CRF-1) | Hydrogen bonding with Glu196, Arg5; π-cation interaction with Arg283. | High binding affinity (Docking score for B18: -8.920) | nih.govsemanticscholar.org |
| Imidazo[1,2-a]pyrazines | AMPA Receptor (γ-8 subunit) | Selective negative modulation. | Subnanomolar potency for optimized leads. | nih.gov |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazoles | GABA-A Receptor (α1β2γ2) | Positive allosteric modulation at the α1/γ2 interface. | Not specified | acs.org |
Nucleic Acid (DNA/RNA) Intercalation and Groove Binding Studies
The interaction of small molecules with nucleic acids can interfere with essential cellular processes like DNA replication and transcription, making it a viable strategy for anticancer and antimicrobial drug design. Benzimidazole derivatives, due to their planar aromatic structure, are well-suited for such interactions and can bind to DNA and RNA through various modes, including intercalation and groove binding. researchgate.netoup.com
DNA Intercalation and Groove Binding: The binding mode of benzimidazole compounds to DNA is highly dependent on their structure, particularly the number of benzimidazole rings. oup.com Compounds with a more planar conformation tend to intercalate between DNA base pairs, while non-planar structures often favor groove binding. oup.com For example, 2-phenylbenzimidazole (B57529) compounds have been shown to act as DNA intercalators. oup.com In contrast, the well-known bis-benzimidazole, Hoechst 33258, binds to the minor groove of B-DNA, with a preference for AT-rich sequences. oup.com The stability of the DNA-intercalator complex is maintained by van der Waals forces, hydrogen bonding, and hydrophobic interactions. nih.gov Some benzimidazole–triazole hybrids have been shown to selectively interact with G-quadruplex DNA over duplex DNA, acting as groove binders and inducing apoptosis in cancer cells. nih.gov
RNA Intercalation and Groove Binding: RNA, with its diverse and complex structures, is also a significant target for small molecules. nih.gov The grooves of RNA are structurally different from those of DNA, which can influence ligand binding. nih.gov While the minor groove of A-form RNA duplexes is generally too shallow for typical groove binders, some benzimidazole derivatives have been shown to interact with RNA. arrakistx.com Covalent attachment of a bisbenzimidazole unit (derived from Hoechst 33258) to neomycin, a known RNA binder, resulted in the intercalative binding of the bisbenzimidazole moiety into an RNA duplex. nih.gov The length of the linker between the two moieties was found to be critical in modulating this interaction and the selectivity for RNA over DNA. nih.gov
Characterization of Molecular Targets and Pathways Affected by this compound Derivatives (e.g., PI3K/Akt pathway)
A key strategy in modern drug discovery is the identification of the specific molecular targets and cellular pathways that are modulated by a compound. For this compound derivatives, a significant focus has been on pathways that are frequently dysregulated in cancer.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many human cancers. nih.govelsevierpure.com A series of imidazo[1,5-a]pyridine-benzimidazole hybrids have been identified as dual inhibitors of both tubulin polymerization and the PI3K/Akt pathway. nih.gov In human breast cancer cells (MCF-7), treatment with these compounds led to a marked decrease in the levels of phosphorylated PTEN (p-PTEN) and phosphorylated Akt (p-AKT), indicating inhibition of the PI3K/Akt pathway. nih.gov This dual-targeting approach, hitting both the cytoskeleton and a key survival pathway, represents a promising strategy for cancer therapy.
In addition to the PI3K/Akt pathway, studies have shown that benzimidazole derivatives can affect other critical cellular pathways. For example, some derivatives have been found to induce G2/M phase cell cycle arrest, which is often a consequence of tubulin polymerization inhibition or DNA damage. nih.govnih.govnih.gov The induction of apoptosis (programmed cell death) is another common outcome of treatment with these compounds, confirmed through various assays such as Hoechst staining, analysis of mitochondrial membrane potential, and caspase activation. nih.gov
Biophysical Methods for Assessing Molecular Recognition and Complex Formation
A variety of biophysical techniques are employed to characterize the interactions between this compound derivatives and their biological targets at a molecular level. These methods provide valuable data on binding affinity, stoichiometry, thermodynamics, and the structural details of the resulting complexes.
For studying interactions with nucleic acids, spectroscopic methods are widely used. UV-Visible absorption spectroscopy can reveal changes in the electronic environment of the compound upon binding, often resulting in hypochromism (decreased absorbance) and bathochromism (red shift). oup.comnih.govFluorescence spectroscopy is particularly useful for fluorescent benzimidazole derivatives like Hoechst 33342, as changes in fluorescence intensity and emission wavelength can be used to determine binding constants. oup.comnih.govCircular Dichroism (CD) spectroscopy provides information about the conformational changes in the nucleic acid upon ligand binding. nih.govnih.gov
Thermal melting studies (Tm) are used to assess the stabilization of DNA or RNA duplexes and G-quadruplexes by the binding of a ligand. An increase in the melting temperature indicates a stabilizing interaction. nih.govnih.govViscosity measurements can help to distinguish between different binding modes to DNA; intercalation typically causes a significant increase in the viscosity of a DNA solution due to the lengthening of the DNA helix, whereas groove binding has a much smaller effect. oup.comnih.gov
For protein-ligand interactions, methods like in vitro kinase assays are used to quantify the inhibitory activity of compounds against specific enzymes. mdpi.comMolecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes of ligands within the active site of a protein or receptor, providing insights into the specific interactions that govern binding affinity and selectivity. acs.orgnih.govnih.govsemanticscholar.org
Emerging Applications and Future Directions in Imidazo 1,5,4 Cd Benzimidazole Research
Imidazo[1,5,4-cd]benzimidazole in Materials Science: Organic Electronics and Optoelectronics
The exploration of this compound in materials science is a field with considerable potential, though currently underexplored. The inherent photophysical properties of fused nitrogen-containing heterocyclic systems suggest that this scaffold could be a valuable component in the creation of novel organic electronic and optoelectronic materials. However, specific research into the application of this compound in these areas is limited.
Design of Fluorescent Probes and Chemosensors
Currently, there is a notable absence of published research specifically detailing the design and application of this compound as a core scaffold for fluorescent probes and chemosensors. While related imidazo-fused systems have demonstrated significant promise in this area, the specific photophysical properties and sensing capabilities of the this compound nucleus remain an open area for investigation. Future research may focus on synthesizing derivatives with tailored functionalities to explore their potential for detecting specific analytes through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).
Development of Mechanochromic and Solvatochromic Materials
There is currently no available research focused on the mechanochromic or solvatochromic properties of this compound. Mechanochromic materials, which change their luminescent properties in response to mechanical stimuli, and solvatochromic materials, which exhibit color changes in response to solvent polarity, are of great interest for applications in sensors and smart materials. The potential for this compound to exhibit such properties would depend on the nature of its substituents and their influence on its electronic structure and intermolecular interactions in different environments. This remains a promising but uninvestigated field of study.
This compound as Ligands in Coordination Chemistry and Catalysis
The potential of this compound to act as a ligand in coordination chemistry and catalysis has not been extensively reported in the current literature. The presence of multiple nitrogen atoms in the fused ring system provides potential coordination sites for metal ions. The resulting metal complexes could exhibit interesting catalytic activities or be explored for applications in materials science or medicinal chemistry. However, detailed studies on the synthesis, structural characterization, and catalytic applications of such complexes are yet to be published.
Advanced Analytical Chemistry Applications of this compound Derivatives
Beyond the potential use as chemosensors, other advanced analytical chemistry applications for this compound derivatives have not been documented. This could include their use as stationary phases in chromatography, as matrices in mass spectrometry, or as reagents in specific analytical assays. The development of such applications would require a thorough understanding of the compound's chemical and physical properties, which is currently limited.
Computational Design of Next-Generation this compound Architectures
Computational chemistry offers a powerful tool for predicting the properties and potential applications of novel molecules. While computational studies have been applied to a wide range of benzimidazole-containing compounds, there is a lack of specific computational research focused on the design of next-generation this compound architectures for the applications mentioned above. A notable study on the closely related imidazo[1,5,4-de]quinoxalin-9-ones has been conducted, focusing on their synthesis and biological activity as potential antineoplastic agents. nih.gov The research involved the preparation of stabilized cations and zwitterionic forms of these compounds and noted that their cytotoxic activity might be related to the inhibition of protein tyrosine kinases. nih.gov This work, while focused on medicinal chemistry, provides a foundation for future computational studies that could explore the electronic and photophysical properties of this scaffold for materials science applications.
Interdisciplinary Research Avenues and Translational Perspectives for this compound Scaffolds
The exploration of novel heterocyclic compounds is a cornerstone of advancements in medicine, materials science, and chemical biology. The unique structural and electronic properties of these molecules often lead to unprecedented applications. One such scaffold, this compound, presents a theoretically intriguing framework due to its condensed polycyclic aromatic nature, incorporating both imidazole (B134444) and benzimidazole (B57391) moieties. However, a comprehensive review of the current scientific literature reveals a significant gap in the investigation of this specific compound.
Despite the rich and diverse biological and material science applications of various benzimidazole and fused imidazole derivatives, research focusing specifically on the this compound scaffold is notably absent. Searches of chemical databases confirm the existence of this compound, identified by its CAS Registry Number 209-80-3. Nevertheless, there is a lack of published studies detailing its synthesis, characterization, and, most importantly, its exploration in interdisciplinary research fields.
Consequently, a discussion on the interdisciplinary research avenues and translational perspectives for this compound scaffolds remains speculative at this time. The potential for this molecule in areas such as materials science (e.g., as organic semiconductors or fluorescent materials), chemical biology (e.g., as a probe for biological processes), or nanotechnology remains to be unlocked through future research initiatives.
The absence of data precludes the creation of detailed research findings or data tables related to its interdisciplinary applications. The scientific community has yet to report on the synthesis and evaluation of this compound derivatives that would enable an assessment of their translational potential.
Q & A
Basic: What are the common synthetic methodologies for Imidazo[1,5,4-cd]benzimidazole derivatives?
Answer:
The synthesis typically involves cyclization reactions or Friedel-Crafts acylation under solvent-free conditions. For example, fused imidazo derivatives can be synthesized using Eaton’s reagent (P2O5/MeSO3H), achieving yields of 90–96% through optimized acylation steps . Key characterization techniques include thin-layer chromatography (TLC) for reaction monitoring and melting point analysis via electrothermal apparatus .
Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?
Answer:
Optimization requires factorial design to test variables (e.g., temperature, catalyst concentration, reaction time). Pre-experimental designs (e.g., screening via Plackett-Burman) identify critical factors, followed by response surface methodology (RSM) to maximize yields. Computational tools like COMSOL Multiphysics enable virtual simulations to predict optimal conditions .
Basic: What pharmacological activities are associated with the benzimidazole core structure?
Answer:
The benzimidazole scaffold exhibits antihistamine, antimicrobial, and anticancer properties. Modifications at positions 1, 2, or 5 enhance target specificity. For instance, N-ribosyl-dimethyl benzimidazole in vitamin B12 demonstrates bio-coordination capabilities .
Advanced: How can structure-activity relationship (SAR) studies guide the design of novel this compound-based therapeutics?
Answer:
SAR studies involve systematic substitution of functional groups (e.g., halogens, alkyl chains) and evaluation via in vitro assays (e.g., enzyme inhibition). Computational docking (AutoDock Vina) predicts binding affinities to targets like kinases or DNA topoisomerases. Data contradictions between theoretical and experimental results require validation through free-energy perturbation (FEP) simulations .
Basic: What experimental designs are suitable for studying the physicochemical properties of this compound?
Answer:
Pre-experimental designs (one-shot case studies) screen basic properties like solubility and stability. Full factorial designs assess interactions between variables (pH, temperature). For example, melting points and density (1.49 g/cm³) are measured using capillary tubes and predictive software .
Advanced: How can researchers reconcile discrepancies between theoretical predictions and experimental data for this compound?
Answer:
Contradictions arise from approximations in computational models (e.g., DFT ignoring solvent effects). Validate predictions by:
Repeating experiments under controlled conditions.
Using hybrid methods (e.g., QM/MM simulations).
Cross-referencing with high-resolution crystallography or NMR data .
Basic: What analytical techniques are critical for characterizing impurities in this compound?
Answer:
HPLC-MS and GC-MS detect trace impurities (e.g., EP-grade standards in ). For example, midazolam-related impurities are quantified using reverse-phase chromatography with UV detection .
Advanced: How can AI-driven tools enhance the synthesis and analysis of this compound?
Answer:
AI platforms (e.g., ChemOS) automate reaction optimization and anomaly detection. Machine learning models trained on spectral databases (NMR, IR) accelerate structural elucidation. Integration with robotic labs enables real-time adjustments during synthesis .
Basic: What strategies ensure the stability of this compound under varying storage conditions?
Answer:
Stability studies use accelerated degradation tests (40°C/75% RH for 6 months). Monitor via HPLC for decomposition products. Predicted properties like pKa (6.20) and boiling point (629°C) guide storage in inert, anhydrous environments .
Advanced: How can researchers design green chemistry protocols for synthesizing this compound?
Answer:
Replace toxic solvents with ionic liquids or water. Catalyst recycling (e.g., immobilized enzymes) reduces waste. Solvent-free methods () and microwave-assisted reactions minimize energy use .
Basic: What data management practices ensure reproducibility in this compound research?
Answer:
Use electronic lab notebooks (ELNs) for real-time data entry. Implement blockchain for audit trails. Chemical software (e.g., ChemAxon) ensures metadata standardization and encryption for data integrity .
Advanced: What in silico models predict the pharmacokinetics of this compound derivatives?
Answer:
ADMET predictors (e.g., SwissADME) estimate bioavailability, BBB permeability, and metabolic pathways. Molecular dynamics simulations (GROMACS) model blood-brain barrier penetration, validated via in vitro Caco-2 cell assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
